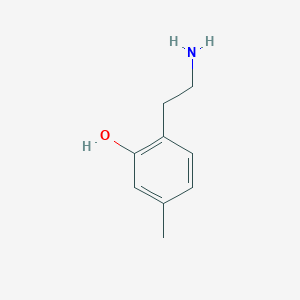

2-(2-Aminoethyl)-5-methylphenol

Beschreibung

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

2-(2-aminoethyl)-5-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4-5,10H2,1H3 |

InChI-Schlüssel |

ZPVWLNYPIMSBBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination Route

- Starting Materials: This method typically starts from 3-hydroxy-4-nitro-5-methylbenzaldehyde or related nitro-phenol derivatives.

- Process: The nitro group is first reduced to an amino group, followed by reductive amination with ethylene derivatives to introduce the 2-aminoethyl side chain.

- Catalysts and Conditions: Common reductive agents include hydrogen with palladium catalysts or chemical reductants like sodium borohydride in the presence of amine sources.

- Advantages: This method allows for selective introduction of the aminoethyl group while preserving the phenol and methyl substituents.

- Reference: Patent literature describes the preparation of 2-amino-5-aminomethyl-phenol derivatives via reductive amination of nitro-phenol precursors.

Nucleophilic Substitution Route

- Starting Materials: 2-Amino-5-methylphenol is reacted with alkyl halides such as 3-(chloromethyl)-9-ethyl-9H-carbazole or similar compounds.

- Process: Under acidic conditions, nucleophilic substitution occurs where the amino group attacks the electrophilic carbon of the alkyl halide, forming the aminoethyl linkage.

- Reaction Conditions: Refluxing for several hours in acidic media enhances the yield, although the reaction can proceed in neutral or basic media with lower efficiency.

- Product Confirmation: The products are characterized by GC-MS, confirming the molecular formula and mass.

- Applications: This method is used to prepare derivatives for biological activity screening, including antibacterial compounds.

- Reference: Experimental procedures involving refluxing 2-amino-5-methylphenol with chloromethyl derivatives under acidic conditions have been reported, yielding various derivatives confirmed by GC-MS.

Comparative Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-5-methylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(2-Aminoethyl)-5-methylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Aminoethyl)-5-methylphenol with key analogs based on substituent positions, molecular properties, and applications:

Key Observations:

Aminoethyl vs. Direct Amino Groups: 2-(2-Aminoethyl)-5-methylphenol’s aminoethyl chain increases flexibility and hydrogen-bonding capacity compared to 2-amino-5-methylphenol, where the amino group is directly attached to the ring. This difference impacts solubility and interaction with biological targets . The hydroxyethylamino group in 5-(2-hydroxyethylamino)-2-methylphenol introduces additional hydrogen-bonding sites, making it suitable for cosmetic formulations .

The phenyl acetate group in 2-(2-Aminoethyl)phenyl acetate reduces polarity, altering its pharmacokinetic profile compared to phenolic analogs .

Applications: Cosmetics: 2-Amino-5-methylphenol and 5-(2-hydroxyethylamino)-2-methylphenol are used in hair dyes and UV stabilizers due to their redox properties and stability .

Q & A

Q. Material design implications :

- Coordination polymers : Leverage amine and phenol moieties to bind transition metals (e.g., Cu²⁺) for catalytic or sensing applications.

- Supramolecular assemblies : Tailor solubility via alkyl chain modifications for organic electronics or drug delivery systems.

What strategies are effective in analyzing the bioactivity of 2-(2-Aminoethyl)-5-methylphenol, particularly in enzyme inhibition studies?

Advanced Research Question

Methodological framework :

Target selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosinase, catechol-O-methyltransferase).

In vitro assays :

- UV-Vis kinetics : Monitor substrate depletion at λ = 280 nm (phenolic intermediates).

- IC₅₀ determination : Use dose-response curves (0.1–100 µM) with positive controls (e.g., kojic acid for tyrosinase).

Molecular docking (AutoDock Vina) : Simulate binding poses; validate with MD simulations (NAMD, 50 ns) to assess stability of hydrogen bonds (e.g., –OH⋯His263 in tyrosinase) .

Data interpretation : Correlate inhibition potency (e.g., IC₅₀ = 12 µM) with electronic effects (Hammett σₚ values) of substituents on the phenol ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.